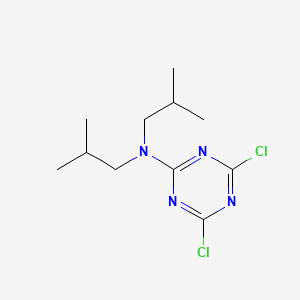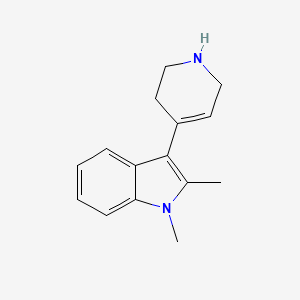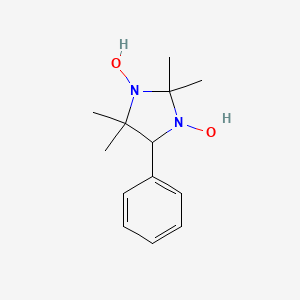
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol is a chemical compound known for its unique structure and properties It is an imidazolidine derivative with two hydroxyl groups and a phenyl group attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol typically involves the reaction of isobutyryl chloride with triethylamine and zinc powder in an organic solvent. The reaction mixture is heated to reflux, then cooled, filtered, and distilled under reduced pressure to obtain the desired product . This method is based on the process developed by BASF, which allows for the recycling of triethylamine, making the process more efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent composition, to optimize the production efficiency.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a wide range of phenyl-substituted derivatives.
科学的研究の応用
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the imidazolidine ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide: Known for its antioxidant properties.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis and catalysis.
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl: Studied for its radical scavenging activity.
Uniqueness
2,2,4,4-Tetramethyl-5-phenylimidazolidine-1,3-diol is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
189111-03-3 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
1,3-dihydroxy-2,2,4,4-tetramethyl-5-phenylimidazolidine |
InChI |
InChI=1S/C13H20N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,11,16-17H,1-4H3 |
InChIキー |
FDLUDNFRLZOANL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(N1O)(C)C)O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


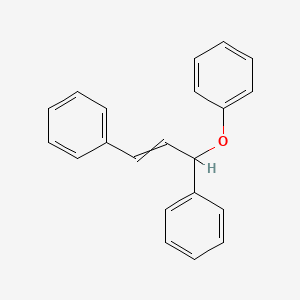
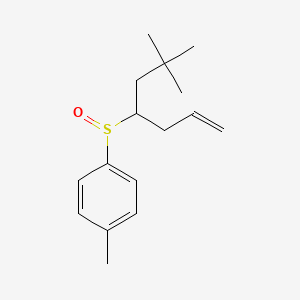
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
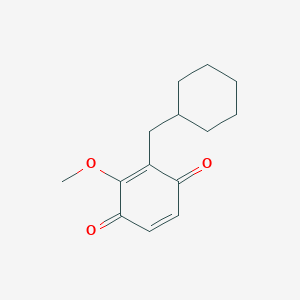
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
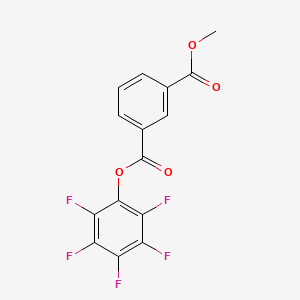
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)

